molecular formula C13H15N5O B2404400 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine CAS No. 477851-02-8

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine

Cat. No.: B2404400
CAS No.: 477851-02-8
M. Wt: 257.297
InChI Key: VKYHFCLPMDJITM-UHFFFAOYSA-N
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Description

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine is a heterocyclic compound that features both pyridine and pyrimidine rings

Scientific Research Applications

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholino-5-phenyl-2-pyrimidinylamine
  • 4-Morpholino-5-(4-pyridinyl)-2-pyrimidinylamine

Uniqueness

4-Morpholino-5-(2-pyridinyl)-2-pyrimidinylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of morpholine, pyridine, and pyrimidine rings makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

4-morpholin-4-yl-5-pyridin-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c14-13-16-9-10(11-3-1-2-4-15-11)12(17-13)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHFCLPMDJITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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